6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
Description
Properties
IUPAC Name |
6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-4-9-10-5-15-11(3-13(10)7-12-9)8-1-2-16-6-8/h1-2,4,6-7,11H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBJRBYNJOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)C=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It’s worth noting that imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde is a heterocyclic compound notable for its unique structural features, including the fusion of imidazo and oxazine rings. Its molecular formula is with a molecular weight of 236.29 g/mol. This compound has drawn attention in medicinal chemistry due to its potential biological activities, which are still being explored.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| Structural Features | Imidazo and oxazine fusion with thiophene moiety |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial effects. Preliminary studies suggest that 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde may possess antibacterial properties against certain pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting cell cycle progression. For instance, a study on related imidazo compounds showed significant cytotoxicity against cancer cell lines, suggesting that 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde could exhibit comparable effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine | Lacks thiophene moiety | Antifungal | Different heterocyclic framework |
| 3-Amino-5-phenyl-5,6-dihydro-[1,4]oxazine | Contains an amino group | Anticancer | Additional amino functionality |
| 6-(Thiophen-2-ylmethylene)-12-tosyl derivative | Contains tosyl group | Antimicrobial | Presence of tosyl enhances reactivity |
This table illustrates how 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde stands out due to its specific thiophene incorporation and potential biological activities not fully explored in other compounds.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors implicated in disease pathways. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to receptors that modulate cellular responses relevant to disease processes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- A study reported that derivatives of imidazo compounds exhibited significant activity against various cancer cell lines (IC50 values in the low micromolar range), indicating potential for further development as therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The imidazo-oxazine moiety is shared among several analogs, but substituents and functional groups vary significantly:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance metabolic stability but may reduce solubility .
- Carbaldehyde vs.
- Thiophene vs.
Enzyme Inhibition (β-Lactamases)
- Target compound : Inhibits class A (TEM-1, SHV-1) and class C (AmpC) β-lactamases with IC50 values in the low nM range (e.g., 0.4–9.0 nM for TEM-1/SHV-1) .
- Analog with methylene penem : A related imidazo-oxazine derivative (5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-ylmethylene) shows irreversible inhibition of class C β-lactamases (IC50 = 6.2 nM) .
Physicochemical and Pharmacokinetic Properties
Notes:
- The carbaldehyde group may reduce metabolic stability compared to carboxamides or carboxylates.
- Thiophene’s lipophilicity balances solubility and membrane permeability .
Preparation Methods
Cyclization via 1,3-Dipolar Cycloaddition and Ring Closure
A relevant approach to synthesizing related imidazo-oxazine systems involves 1,3-dipolar cycloadditions starting from appropriate precursors such as benzoxazepindiones or related heterocyclic diketones. These intermediates undergo cycloaddition to form the fused imidazo-oxazine ring system, followed by ring opening and recyclization steps to yield the desired heterocycle.
- The cyclization can be promoted by amines and base treatment to facilitate ring closure.
- Chlorination followed by base-promoted recyclization has been reported to transform oxygen analogues into imidazo-oxazine derivatives.
This method provides a versatile route to the fused heterocyclic scaffold, allowing for subsequent functionalization.
Functionalization with Thiophene Substituent
The introduction of the thiophen-3-yl group at the 6-position can be achieved via:
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) using a halogenated imidazo-oxazine intermediate and a thiophene boronic acid or stannane.
- Direct substitution on a preformed heterocyclic core bearing a suitable leaving group at the 6-position.
While specific examples for this exact compound are scarce, analogous methods in heterocyclic chemistry support this strategy.
Aldehyde Group Installation
The 1-carbaldehyde functionality is typically introduced by:
- Oxidation of a primary alcohol group at the 1-position using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
- Alternatively, formylation reactions on a reactive position of the heterocycle using reagents like the Vilsmeier-Haack reagent (POCl3/DMF).
The aldehyde group is sensitive and requires controlled conditions to avoid over-oxidation or ring degradation.
Detailed Research Findings and Data
Mechanistic Insights
- The cyclization step involves nucleophilic attack by amine groups on activated carbonyl carbons, followed by ring closure to form the fused heterocyclic system.
- The thiophene ring introduction via cross-coupling is facilitated by the presence of a halogen leaving group on the heterocyclic core.
- The aldehyde formation proceeds through selective oxidation of the primary alcohol or direct formylation, requiring careful control to maintain ring integrity.
Comparative Notes on Synthesis Routes
| Aspect | 1,3-Dipolar Cycloaddition Route | Cross-Coupling Functionalization Route | Direct Formylation/Oxidation Route |
|---|---|---|---|
| Starting materials | Benzoxazepindiones or related heterocycles | Halogenated imidazo-oxazine intermediates | Hydroxymethyl-substituted heterocycles |
| Key reaction conditions | Mild amine/base conditions; chlorination steps | Pd catalyst, base, suitable solvent | Mild oxidants or Vilsmeier-Haack reagents |
| Advantages | Efficient ring formation, versatile | High selectivity for thiophene introduction | Direct installation of aldehyde functionality |
| Challenges | Multi-step, requires careful control | Requires halogenated intermediates | Sensitive to over-oxidation or ring degradation |
Q & A
Q. What are the key synthetic strategies for preparing 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde?
The synthesis typically involves multi-step reactions:
- Oxazine ring formation : Cyclization of precursor amines or alcohols under acidic or basic conditions, similar to imidazooxazine derivatives reported in .
- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophen-3-yl group (analogous to thiophene carboxamide synthesis in ).
- Formylation : Introduction of the aldehyde group via Vilsmeier-Haack or Duff reactions, as seen in carbazole-formaldehyde derivatives ().
Critical factors : Solvent selection (e.g., ethanol, DMF for crystallization) and reaction temperature control to optimize yield (64–74% yields reported for related compounds in ).
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, aldehyde proton at ~9.8 ppm). Compare with data for structurally similar imidazooxazines ().
- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and imidazole/triazole N-H stretches (~3200 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass accuracy (as in ).
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Use SwissADME () to calculate:
- Lipophilicity (LogP) : Critical for membrane permeability.
- Solubility (LogS) : Predicts aqueous solubility; adjust via salt formation (e.g., sodium or hydrochloride salts, as in ).
- Drug-likeness : Evaluate compliance with Lipinski’s Rule of Five.
Example: Celecoxib (reference drug in ) has LogP = 3.5; target compound LogP should ideally be ≤5.
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism in imidazole rings).
- X-ray crystallography : Resolve ambiguities in regiochemistry (applied in for triazolo-thiadiazine derivatives).
- HPLC-MS purity analysis : Detect impurities (>98% purity threshold for pharmacological studies).
Q. How can salt formation improve physicochemical properties?
- Ionic salts (e.g., sodium, potassium): Enhance aqueous solubility ( used organic/inorganic salts to improve bioavailability).
- Co-crystallization : Stabilize the aldehyde group via hydrogen bonding with co-formers (e.g., urea derivatives).
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be optimized?
Q. How to design stability studies for this compound under physiological conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines).
- Analytical monitoring : Use UPLC-PDA to track degradation products (applied in for related compounds).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
